Boc-D-Thr-OH Boc-D-Thr-OH
Brand Name: Vulcanchem
CAS No.: 55674-67-4
VCID: VC21540266
InChI: InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1
SMILES: CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Molecular Formula: C11H21NO4
Molecular Weight: 219,23 g/mole

Boc-D-Thr-OH

CAS No.: 55674-67-4

VCID: VC21540266

Molecular Formula: C11H21NO4

Molecular Weight: 219,23 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-Thr-OH - 55674-67-4

Description

Boc-D-Thr-OH, or (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, is a protected amino acid derivative commonly used in peptide synthesis. It is a crucial intermediate in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). The compound is derived from D-threonine, with both the amino group and the hydroxyl group protected by tert-butoxycarbonyl (Boc) and tert-butoxy groups, respectively.

Synthesis and Preparation

The synthesis of Boc-D-Thr-OH typically involves the protection of D-threonine with di-tert-butyl dicarbonate (Boc anhydride), which is a common reagent for introducing the Boc protecting group . The reaction is straightforward and results in the formation of the protected amino acid, which can then be used in peptide synthesis.

Applications in Peptide Synthesis

Boc-D-Thr-OH is used extensively in peptide synthesis due to its stability and ease of handling. The Boc group is removable under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for the selective deprotection of the amino group during peptide synthesis . This property makes it particularly useful in solid-phase peptide synthesis, where orthogonal protecting groups are essential for controlling the synthesis process.

Research Findings

Research in peptide synthesis often involves the use of Boc-D-Thr-OH as a building block for constructing complex peptides. Studies have shown that the use of Boc-protected amino acids like Boc-D-Thr-OH can improve the efficiency and yield of peptide synthesis by minimizing side reactions and ensuring the correct sequence of amino acids .

Comparison with Other Protected Amino Acids

Other protected amino acids, such as Boc-O-benzyl-D-threonine, also play important roles in peptide synthesis. Boc-O-benzyl-D-threonine has a benzyl group protecting the hydroxyl function instead of a tert-butoxy group . This difference affects the conditions required for deprotection and can influence the choice of protecting groups based on the specific requirements of the synthesis.

CompoundProtecting GroupsMolecular Weight
Boc-D-Thr-OHBoc, tert-butoxy275.34 g/mol
Boc-O-benzyl-D-threonineBoc, benzylNot specified
CAS No. 55674-67-4
Product Name Boc-D-Thr-OH
Molecular Formula C11H21NO4
Molecular Weight 219,23 g/mole
IUPAC Name (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1
Standard InChIKey ZIOCIQJXEKFHJO-MRVPVSSYSA-N
Isomeric SMILES CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Canonical SMILES CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Synonyms Boc-D-Nle-OH;Boc-D-norleucine;55674-63-0;(R)-2-((tert-Butoxycarbonyl)amino)hexanoicacid;AmbotzBAA1284;15176_ALDRICH;SCHEMBL3448997;15176_FLUKA;CTK8B3231;tert.-butoxycarbonyl-D-norleucine;MolPort-003-725-662;ZIOCIQJXEKFHJO-MRVPVSSYSA-N;ZINC1576258;ANW-42036;AKOS015907952;AM82587;AJ-27318;AK-81112;KB-48284;TR-019621;FT-0629990;V6600;K-9928;I14-25568
PubChem Compound 6992541
Last Modified Aug 15 2023

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